Docetaxel Hydroxy-tert-butyl-carbamate
Overview
Description
Docetaxel Hydroxy-tert-butyl-carbamate is a microtubule stabilizer . It is a metabolite of Docetaxel, an antineoplastic . It promotes the assembly of microtubules and inhibits their depolymerization to free tubulin .
Synthesis Analysis
The synthesis of Docetaxel Hydroxy-tert-butyl-carbamate involves complex chemical reactions . Carbamate synthesis by amination (carboxylation) or rearrangement is one of the methods used . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular formula of Docetaxel Hydroxy-tert-butyl-carbamate is C 43 H 53 NO 15 . It contains a total of 117 bonds, including 64 non-H bonds, 18 multiple bonds, 14 rotatable bonds, 6 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
Docetaxel Hydroxy-tert-butyl-carbamate is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin .Physical And Chemical Properties Analysis
Docetaxel Hydroxy-tert-butyl-carbamate has a molecular weight of 823.88 . It has a melting point of 165-168°C, a boiling point of 932.9±65.0 °C (Predicted), and a density of 1.41±0.1 g/cm3 (Predicted) .Scientific Research Applications
Cancer Therapy
Docetaxel is a highly effective chemotherapeutic drug used in the treatment of different types of cancer . It’s traditionally limited by poor solubility and significant side effects . However, its therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms .
Regenerative Medicine
The intersection of nanotechnology and pharmacology has opened new avenues in regenerative medicine by facilitating targeted therapy and cellular regeneration . Docetaxel-loaded nanoplatforms have shown potential in this field .
Nanofibers for Controlled Release
Nanofibers provide a versatile scaffold for the controlled release of docetaxel, utilizing techniques like electrospinning to tailor drug release profiles . This advancement offers targeted delivery, controlled release, and improved bioavailability .
Nanoparticles for Precise Delivery
Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion . These nanotechnologies improve the pharmacokinetic properties of docetaxel .
Overcoming Drug Resistance
Docetaxel is a substrate to the drug efflux pump P-glycoprotein (P-gp) that would reduce its concentration within the vicinity of the cells and lead to the development of drug resistance . Nanocarriers can help overcome this problem .
Reducing Side Effects
The current formulation of Docetaxel causes short-and long-term side effects, including hypersensitivity, febrile neutropenia, fatigue, fluid retention, and peripheral neuropathy . The use of nanocarriers can help reduce these side effects .
Mechanism of Action
Target of Action
Docetaxel Hydroxy-tert-butyl-carbamate, a derivative of Docetaxel , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
Docetaxel Hydroxy-tert-butyl-carbamate interacts with its targets by reversibly binding to microtubulin . This binding occurs with high affinity in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting microtubule depolymerization . It is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .
Biochemical Pathways
The primary biochemical pathway affected by Docetaxel Hydroxy-tert-butyl-carbamate is the microtubule dynamics . By binding to microtubules, it disrupts their normal function, thereby stopping cell division . This leads to cell death, particularly in rapidly dividing cancer cells .
Pharmacokinetics
Docetaxel Hydroxy-tert-butyl-carbamate exhibits a membrane permeability rate of 1 × 10 –6 cm/s and possesses a water solubility of 0.025 μg/ml . It is metabolized by the CYP3A4/5 isoenzyme into four metabolites: M1, M2, M3, and M4 . Docetaxel undergoes hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . It is primarily eliminated through fecal excretion .
Result of Action
The molecular and cellular effects of Docetaxel Hydroxy-tert-butyl-carbamate’s action primarily involve the inhibition of cell division and promotion of cell death . This is particularly effective in cancer cells, which are characterized by rapid and uncontrolled division .
Action Environment
The action, efficacy, and stability of Docetaxel Hydroxy-tert-butyl-carbamate can be influenced by various environmental factors. For instance, its solubility can impact its bioavailability and distribution within the body . Additionally, its metabolism by the CYP3A4/5 isoenzyme can be affected by factors that influence enzyme activity, such as other drugs, certain foods, and individual genetic variations .
Safety and Hazards
Future Directions
There are ongoing research studies aiming at finding better treatment methods for various types of cancer using Docetaxel Hydroxy-tert-butyl-carbamate . These include the development of novel formulations of docetaxel for different chemotherapeutic needs . The use of 2D LDH may produce novel anticancer formulations in the future .
properties
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABZZLXXUPZIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578106 | |
Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154044-57-2 | |
Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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